potassium phenanthrene-3-sulfonate

Description

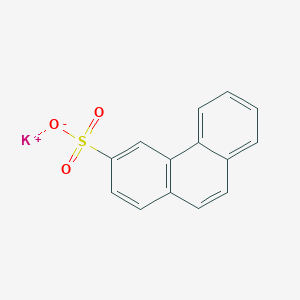

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;phenanthrene-3-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S.K/c15-18(16,17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12;/h1-9H,(H,15,16,17);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUINDDWAZFAEFB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)S(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9KO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy (UV-Vis) for Optical Property Analysis

The electronic absorption spectrum of potassium phenanthrene-3-sulfonate is primarily dictated by the π-electron system of the phenanthrene (B1679779) core. Phenanthrene itself exhibits characteristic absorption bands in the ultraviolet (UV) region. researchgate.netresearchgate.net The presence of the sulfonate group (–SO₃⁻), acting as an auxochrome, is expected to modulate these absorptions. An auxochrome, a group of atoms attached to a chromophore, modifies the ability of the chromophore to absorb light. amazonaws.com

Typically, the UV-Vis spectrum of phenanthrene displays several bands corresponding to π → π* transitions. researchgate.net The introduction of a sulfonate group is anticipated to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) due to the extension of the conjugated system and the electronic influence of the substituent. libretexts.org For comparison, phenanthrene derivatives show intense absorption bands between 250 and 275 nm, with less intense bands extending up to 380 nm. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Transition | Expected Molar Absorptivity (ε) |

|---|---|---|

| ~250-280 | π → π* | High |

Note: The exact λmax values for this compound may vary depending on the solvent and concentration.

Photoluminescence and Fluorescence Spectroscopy

Phenanthrene and its derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. nih.govresearchgate.netaatbio.com The fluorescence of this compound originates from the radiative decay of excited electrons from the lowest singlet excited state (S₁) to the ground state (S₀). researchgate.net The emission spectrum is expected to be characteristic of the phenanthrene aromatic system.

For instance, phenanthrene exhibits fluorescence emission peaks at approximately 350 nm and 365 nm when excited at 250 nm. nih.gov The sulfonate group may influence the fluorescence quantum yield and the position of the emission maxima. The fluorescence properties can be sensitive to the molecular environment, including the solvent polarity.

Table 2: Expected Fluorescence Properties of this compound

| Parameter | Expected Value/Range |

|---|---|

| Excitation Wavelength (λex) | ~250-290 nm |

| Emission Wavelength (λem) | ~350-400 nm |

Note: The quantum yield would require experimental determination.

Vibrational Spectroscopy Applications (e.g., FTIR, Raman)

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for both the phenanthrene ring and the sulfonate group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. The sulfonate group (SO₃⁻) is characterized by strong asymmetric and symmetric stretching vibrations, which are typically observed in the regions of 1120-1250 cm⁻¹ and 1030-1070 cm⁻¹, respectively. The S-O bending vibrations are expected at lower wavenumbers. researchgate.netresearchgate.net

Raman Spectroscopy: Similar to FTIR, the Raman spectrum will exhibit bands corresponding to the vibrations of the phenanthrene moiety and the sulfonate group. The aromatic ring vibrations are generally strong in the Raman spectrum. For sulfates, the symmetric stretching mode (ν₁) of the SO₄²⁻ ion is typically observed as a strong, sharp peak. researchgate.net For sulfonates, a strong band associated with the symmetric S-O stretch is also expected.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| Aromatic C=C Stretch | 1400-1600 | FTIR, Raman |

| Asymmetric SO₃⁻ Stretch | 1120-1250 | FTIR |

| Symmetric SO₃⁻ Stretch | 1030-1070 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns of the nine protons on the phenanthrene ring will be influenced by their relative positions and the electronic effect of the sulfonate group. The protons closer to the electron-withdrawing sulfonate group are expected to be deshielded and resonate at a lower field (higher ppm values). pdx.edusigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the 14 carbon atoms of the phenanthrene skeleton. careerendeavour.comoregonstate.edu The carbon atom directly attached to the sulfonate group is expected to have a distinct chemical shift compared to the other aromatic carbons. The chemical shifts of the aromatic carbons typically fall within the range of δ 120-150 ppm. The symmetry of the molecule, or lack thereof, will determine the number of unique carbon signals.

Table 4: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 |

Note: The exact chemical shifts are dependent on the solvent used for the NMR analysis. pitt.edu

Thermal Stability Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrated salt, an initial weight loss at lower temperatures (below 150 °C) would correspond to the loss of water molecules. The decomposition of the organic part, the phenanthrene sulfonate, is expected to occur at higher temperatures. The decomposition of potassium salts can be a multi-step process. bibliotekanauki.plincas.ro

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC curve can reveal phase transitions such as melting and decomposition. For this compound, an endothermic peak would indicate melting, provided it does not decompose first. Exothermic peaks would be associated with the decomposition of the compound. researchgate.netresearchgate.net The thermal stability of phenanthrene itself is quite high, and the decomposition of the salt will likely be initiated by the fragmentation of the sulfonate group.

Table 5: Expected Thermal Events for this compound

| Thermal Event | Expected Temperature Range (°C) | Technique |

|---|---|---|

| Dehydration (if hydrated) | < 150 | TGA/DSC |

Computational Chemistry and Theoretical Investigations of Phenanthrene Sulfonate Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Frontier Molecular Orbital (FMO) Analysis

At the heart of understanding a molecule's reactivity and electronic behavior lies Frontier Molecular Orbital (FMO) theory. wikipedia.orgyoutube.comyoutube.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's ability to donate or accept electrons.

The HOMO represents the electron-donating capability of a molecule, influencing its nucleophilicity, while the LUMO dictates its electron-accepting ability, or electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

In phenanthrene (B1679779) systems, the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic rings. nih.gov The precise energies of these orbitals can be tuned by the addition of substituents. For example, the introduction of a sulfonate group, an electron-withdrawing group, would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity and spectroscopic properties. FMO analysis is crucial for predicting the most likely sites for electrophilic and nucleophilic attack. researchgate.net

| Property | Description | Significance in Phenanthrene Sulfonate Systems |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Determines the ionization potential and electron-donating ability. A higher HOMO energy suggests greater ease of oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Determines the electron affinity and electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO | A smaller gap is associated with higher reactivity, lower kinetic stability, and often a red-shift in the absorption spectrum. |

Prediction of Spectroscopic Properties through Simulation

Computational methods are highly effective in predicting various spectroscopic properties, providing a theoretical counterpart to experimental data. Time-dependent DFT (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as UV-Vis spectra. researchgate.net

For phenanthrene and its derivatives, simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. spast.orgresearchgate.net These calculations can help in the interpretation of experimental spectra and in understanding the electronic transitions responsible for the observed absorptions. For instance, the main absorption bands in the UV-Vis spectrum of phenanthrene are due to π-π* transitions within the aromatic system.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated using DFT. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in experimental spectra to specific molecular vibrations, such as C-H stretching, C-C ring vibrations, and the characteristic vibrations of the sulfonate group.

Analysis of Charge Transport Properties

The charge transport properties of organic materials are fundamental to their application in electronic devices. Theoretical calculations play a crucial role in understanding and predicting how charges (electrons and holes) move through these materials. spast.orgsciengine.com

For phenanthrene-based systems, computational studies have investigated how molecular structure and packing influence charge mobility. rsc.org The charge transport in these materials is often described by Marcus theory, which considers the reorganization energy and the electronic coupling (transfer integral) between adjacent molecules. arxiv.org

DFT calculations can be used to determine the reorganization energy, which is the energy required for a molecule to change its geometry from the neutral state to the charged state and vice versa. A lower reorganization energy is generally favorable for efficient charge transport. The transfer integral, which quantifies the electronic interaction between neighboring molecules, is highly dependent on their relative orientation and distance, often influenced by π-π stacking. rsc.org Studies on phenanthrene derivatives have shown that modifying the substituents can significantly impact both the reorganization energy and the transfer integrals, thereby tuning the charge transport properties. spast.orgarxiv.org

Molecular Dynamics and Conformational Studies

While quantum chemical calculations provide detailed information about the electronic properties of a single molecule or a small cluster of molecules, molecular dynamics (MD) simulations are employed to study the behavior of larger systems over time. researchgate.netnih.govresearchgate.net MD simulations can reveal the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological macromolecule.

Investigation of Intermolecular Interactions

The solid-state properties and self-assembly of phenanthrene sulfonate systems are governed by a variety of non-covalent intermolecular interactions. Computational methods are essential for characterizing and quantifying these forces.

π-π Stacking: This is a prominent interaction in aromatic systems like phenanthrene. The π-orbitals of adjacent aromatic rings can interact attractively, leading to stacked arrangements. The strength and geometry of these interactions (e.g., face-to-face, parallel-displaced) significantly impact the material's electronic properties, including charge transport. nih.gov

Ion-Pairing and Electrostatic Interactions: Given that the subject is a potassium salt, strong electrostatic interactions between the negatively charged sulfonate group and the potassium cation will be a dominant feature. These interactions will play a crucial role in the crystal packing and solubility of the compound.

Hydrogen Bonding: While the phenanthrene core itself does not have traditional hydrogen bond donors, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors. In the presence of suitable donor molecules (like water), hydrogen bonds can form, influencing the compound's structure and properties.

Computational studies can map out the potential energy surface of these interactions, identifying the most stable arrangements and providing quantitative estimates of their interaction energies.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for exploring the mechanisms of chemical reactions. researchgate.netconsensus.appnih.gov For phenanthrene sulfonate, this can involve identifying the most reactive sites on the molecule and predicting the outcomes of various chemical transformations.

Reactivity descriptors derived from DFT calculations, such as the Fukui function and the dual descriptor, can be used to predict the sites most susceptible to electrophilic, nucleophilic, and radical attack. researchgate.net For instance, these descriptors could pinpoint which carbon atom on the phenanthrene ring is most likely to undergo further substitution.

Reactivity Profiles and Mechanistic Studies of Phenanthrene Sulfonates

Electrophilic Aromatic Substitution Reactions on Sulfonated Phenanthrene (B1679779) Scaffolds

The sulfonation of phenanthrene is a classic example of an electrophilic aromatic substitution reaction. The reaction of phenanthrene with sulfuric acid typically yields a mixture of isomeric phenanthrenesulfonic acids. orgsyn.orglibretexts.org The position of sulfonation is sensitive to reaction conditions such as temperature. For instance, sulfonation at lower temperatures can favor the formation of 9-phenanthrenesulfonic acid, while higher temperatures tend to produce the more stable 2- and 3-isomers. orgsyn.org The formation of phenanthrene-3-sulfonic acid is a result of the electrophilic attack of sulfur trioxide (or a related electrophilic sulfur species) on the electron-rich phenanthrene ring. libretexts.org

The phenanthrene ring system is more reactive towards electrophiles than benzene (B151609) due to the lower delocalization energy of the fused ring system. libretexts.org The introduction of a sulfonate group, which is an electron-withdrawing and meta-directing group, deactivates the phenanthrene ring towards further electrophilic attack. However, subsequent electrophilic substitutions are still possible under forcing conditions, with the incoming electrophile generally avoiding the ring to which the sulfonate group is attached and favoring positions that are least deactivated.

The mechanism of electrophilic aromatic substitution on phenanthrene proceeds through a Wheland intermediate, a resonance-stabilized carbocation also known as a σ-complex. The stability of this intermediate dictates the preferred position of attack. For phenanthrene, substitution at the 9- and 10-positions is often kinetically favored due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized over two of the three rings without disrupting the aromaticity of the third.

Nucleophilic Displacement Reactions of the Sulfonate Group

The sulfonate group in aryl sulfonates, including potassium phenanthrene-3-sulfonate, is an excellent leaving group, analogous to a halide. This property allows for nucleophilic aromatic substitution (SNA_r) reactions, where a nucleophile replaces the sulfonate group. For a nucleophilic attack to occur on the aromatic ring, the ring must be activated by strongly electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. rsc.org

In the case of this compound, the sulfonate group itself provides some activation, but the absence of other strong electron-withdrawing groups on the phenanthrene scaffold makes direct nucleophilic displacement challenging. Such reactions often require harsh conditions, such as high temperatures and strong nucleophiles. The mechanism of these reactions generally proceeds through a Meisenheimer complex, a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this complex is a key factor in the reaction's feasibility.

Common nucleophiles that can potentially displace the sulfonate group include hydroxides, alkoxides, and amines. For example, fusion with sodium hydroxide (B78521) at high temperatures can convert aryl sulfonic acids to the corresponding phenols.

Oxidation and Reduction Chemistry of Phenanthrene Sulfonates

The phenanthrene core is susceptible to both oxidation and reduction reactions, and the presence of a sulfonate group can influence the outcome of these transformations.

Oxidation: The oxidation of phenanthrene typically occurs at the 9- and 10-positions, which are the most electron-rich and resemble a double bond. nih.gov Common oxidizing agents like chromic acid or ozone can lead to the formation of phenanthrene-9,10-quinone. nih.gov Fungal laccase in the presence of mediators has also been shown to oxidize phenanthrene to phenanthrene-9,10-quinone and subsequently to 2,2'-diphenic acid. nih.gov The sulfonate group is generally stable under these oxidative conditions. However, under more vigorous oxidation, cleavage of the aromatic ring system can occur. The oxidation of sulfonic acids can ultimately lead to the cleavage of the carbon-sulfur bond, forming sulfate (B86663). researchgate.net

| Oxidizing Agent/System | Product(s) from Phenanthrene | Reference |

| Chromic Acid | Phenanthrene-9,10-quinone | nih.gov |

| Ozone | Phenanthrene-9,10-quinone | nih.gov |

| Fungal Laccase/Mediator | Phenanthrene-9,10-quinone, 2,2'-Diphenic acid | nih.gov |

| Strong Oxidants on Sulfonic Acids | Sulfate (from C-S bond cleavage) | researchgate.net |

Reduction: The reduction of phenanthrene can be achieved using various reagents. For example, catalytic hydrogenation or reduction with sodium in a suitable solvent can yield 9,10-dihydrophenanthrene. The sulfonate group is typically unaffected by these reduction methods. However, certain reducing agents under specific conditions might lead to the reductive cleavage of the C-S bond, a process known as desulfonation, although this is more commonly achieved by hydrolysis under acidic conditions. google.com

| Reducing Agent/System | Product(s) from Phenanthrene |

| Catalytic Hydrogenation | 9,10-Dihydrophenanthrene |

| Sodium in Alcohol | 9,10-Dihydrophenanthrene |

Metal-Catalyzed Transformations Involving Phenanthrene Sulfonates

The development of metal-catalyzed cross-coupling and C-H activation/functionalization reactions has provided powerful tools for modifying aromatic scaffolds, including those of phenanthrene and its derivatives.

Insights from Palladium-Catalyzed C-H Annulation Studies on Phenanthrene Scaffolds

Palladium-catalyzed reactions have been extensively used to construct and functionalize phenanthrene skeletons. One notable strategy involves the C-H annulation of 2-biaryl triflates (a type of sulfonate ester) with alkynes. researchgate.net This reaction proceeds via the activation of a C-H bond on one of the aryl rings, followed by the insertion of the alkyne and subsequent cyclization to form the phenanthrene core. This method tolerates a variety of functional groups. researchgate.net

Furthermore, palladium-catalyzed C-H functionalization of phenyl 2-pyridylsulfonates has been developed for ortho-alkenylation and acetoxylation of phenols. nih.govresearchgate.net Although not directly on a phenanthrene sulfonate, these studies demonstrate the utility of the sulfonate group as a directing group in palladium catalysis, guiding the functionalization to a specific position on the aromatic ring. nih.govresearchgate.net The reaction is proposed to proceed through a cyclopalladated intermediate. nih.govresearchgate.net These findings suggest that this compound could potentially be a substrate for similar palladium-catalyzed C-H functionalization reactions, where the sulfonate group directs the regioselective introduction of new functional groups onto the phenanthrene backbone.

Mechanistic Probes (e.g., KIE, Deuteration Studies) in Phenanthrene Reactions

Mechanistic studies, particularly those involving the kinetic isotope effect (KIE) and deuterium (B1214612) labeling, provide valuable insights into the rate-determining steps and transition states of chemical reactions.

| Aromatic Substrate | Reaction | k_H/k_D | Reference |

| Benzene | Sulfonation with SO3 in nitromethane | 1.25 ± 0.01 | researchgate.net |

| Benzene | Sulfonation with SO3 in trichlorofluoromethane | 1.23 ± 0.08 | rsc.org |

| Naphthalene | Sulfonation with SO3 in nitromethane | 1.8 ± 0.1 | rsc.org |

Deuteration Studies: Deuterium labeling is a powerful technique to trace the path of atoms in a reaction mechanism. In the context of electrophilic aromatic substitution, deuterium can be introduced into the aromatic ring to study hydrogen exchange processes and to probe the reversibility of reaction steps. For example, aromatic rings can be deuterated by treatment with a strong deuterated acid like D2SO4 in D2O. youtube.com The exchange of hydrogen for deuterium proceeds through the same σ-complex intermediate as electrophilic substitution. Studying the rate and position of this exchange can provide information about the relative reactivity of different positions on the phenanthrene ring. The effect of deuteration on the electrochemiluminescence efficiencies of phenanthrene has also been investigated, revealing quenching of the triplet state by radical ions. researchgate.net

Applications in Materials Science and Supramolecular Assemblies

Self-Assembly of Higher-Order Structures

The self-assembly of aromatic molecules is a powerful bottom-up approach for creating well-defined nanostructures. In the case of aromatic sulfonates like potassium phenanthrene-3-sulfonate, the interplay of hydrophobic interactions between the phenanthrene (B1679779) rings and electrostatic interactions of the sulfonate groups drives the formation of ordered assemblies.

Recent research has shown that aromatic counterions, including those with sulfonate groups, can significantly influence the self-assembly of surfactants into various morphologies, such as micelles. acs.org The hydrophobic part of the phenanthrene-3-sulfonate anion can interact with other hydrophobic molecules, while the sulfonate group can interact with cationic species or polar environments. This dual nature allows it to act as a structure-directing agent or a component in larger supramolecular systems.

Studies on the aggregation of other aromatic residues have highlighted the critical role of hydrophobicity and the potential for π-π stacking interactions in promoting the formation of ordered structures. nih.gov While specific studies on the self-assembly of this compound are not extensively documented, the principles governing the aggregation of similar aromatic sulfonates suggest its potential to form higher-order structures like micelles, vesicles, or liquid crystalline phases in appropriate solvent systems. The presence of the potassium counterion can also influence the packing and morphology of these assemblies.

It has been demonstrated that sulfonate counterions are effective in stabilizing micellar structures, which can facilitate the formation of larger-scale assemblies. acs.org The interaction between the sulfonate group and the headgroups of cationic surfactants, for example, can effectively shield electrostatic repulsion and promote the growth of these structures.

Photophysical Properties in Advanced Materials

The phenanthrene moiety in this compound is inherently fluorescent, a property that is central to its application in advanced materials. Phenanthrene and its derivatives are known for their characteristic UV absorption and blue fluorescence emission. nih.gov These photophysical properties can be harnessed in the development of fluorescent probes, sensors, and components for optoelectronic devices.

The sulfonate group, being electron-withdrawing, can modulate the electronic and photophysical properties of the phenanthrene core. While detailed photophysical data for this compound is not widely available, studies on related phenanthrene derivatives provide valuable insights. For instance, the introduction of substituents on the phenanthrene ring can alter the fluorescence quantum yield and lifetime.

Phenanthrene-based fluorescent probes have been developed for sensing various analytes and for imaging in biological and material systems. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net The fluorescence of these probes is often sensitive to the polarity and rigidity of their microenvironment. This suggests that this compound could potentially be used as a probe to study the microenvironments of complex systems, such as polymer matrices or biological membranes.

The incorporation of phenanthrene derivatives into materials like porous silica (B1680970) has been shown to result in distinct fluorescence characteristics depending on the aggregation state of the molecule (monomer vs. dimer or higher aggregates). nih.gov At low concentrations, monomeric emission is typically observed, while at higher concentrations, excimer (excited dimer) formation can lead to a red-shifted emission. This behavior is crucial for applications in sensors and responsive materials.

Data on Related Phenanthrene Derivatives

To illustrate the photophysical potential, the following table presents data for a related phenanthrene derivative used as a fluorescent probe.

| Property | Value |

| Compound | Methyl(10-phenylphenanthren-9-yl)sulfane (MPPS) |

| Excitation Max (nm) | ~255, ~300, ~350 |

| Emission Max (nm) | ~400-550 (solvent dependent) |

| Fluorescence Quantum Yield | Varies with solvent polarity |

| Key Feature | Sensitive to microenvironment polarity and rigidity |

This data is for a related compound and is provided for illustrative purposes due to the limited specific data on this compound. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of specific isomers of phenanthrenesulfonic acid is a significant challenge due to the multiple reactive sites on the phenanthrene (B1679779) core. Traditional sulfonation of phenanthrene with sulfuric acid typically yields a mixture of isomers, primarily the 2- and 3-sulfonates at higher temperatures (120-125°C), while lower temperatures can also produce the 9- and 1-isomers. orgsyn.orgwikipedia.orgepa.gov The separation of these isomers is often complex and results in lower yields of the desired product. orgsyn.org

Future research is critically needed to develop novel synthetic routes that offer high regioselectivity for the 3-position. Key areas of investigation include:

Catalyst Design: Exploring shape-selective catalysts, such as zeolites or specifically designed Lewis acids, that can direct the sulfonation agent to the C-3 position.

Advanced Sulfonating Agents: Investigating milder and more selective sulfonating agents, such as dioxane-sulfotrioxide complexes, which may offer better control over the reaction outcome compared to fuming sulfuric acid. acs.orgyoutube.com

Protecting Group Strategies: Devising synthetic pathways that utilize temporary protecting groups to block more reactive sites (e.g., C-9, C-10), thereby forcing sulfonation to occur at less reactive positions like C-3.

Alternative Synthetic Paradigms: Exploring bottom-up syntheses, such as the Haworth or Bardhan-Sengupta phenanthrene syntheses, starting with precursors that already contain a sulfonic acid or a precursor group at the desired position. quimicaorganica.orgyoutube.com

Improving the selectivity of the synthesis is not merely an academic exercise; it is essential for producing high-purity potassium phenanthrene-3-sulfonate, which is a prerequisite for its application in fields like electronics and pharmaceuticals where isomeric purity is paramount.

Integration into Advanced Functional Materials

The unique combination of a rigid, planar aromatic core and a water-soluble, anionic sulfonate group makes this compound an attractive building block for advanced functional materials. mdpi.com The phenanthrene moiety offers inherent optical and electronic properties, while the sulfonate group can be used to control solubility, self-assembly, and interaction with other components. nih.govrsc.org

Emerging opportunities in this area include:

Organic Electronics: Phenanthrene derivatives have been investigated as organic semiconductor materials. researchgate.netepa.gov The introduction of a sulfonate group could be used to tune the electronic energy levels (HOMO/LUMO) of the material, control morphology in thin films, and facilitate the fabrication of devices using solution-based processes. researchgate.net Research could focus on its use as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Sensors and Bio-imaging: The fluorescence of the phenanthrene core can be exploited for sensing applications. The sulfonate group enhances water solubility, making the compound suitable for biological applications. nih.gov Future work could explore the development of fluorescent probes for detecting metal ions or biomolecules. Furthermore, the amphiphilic nature of the molecule could lead to selective accumulation in specific cellular compartments, such as mitochondria, enabling applications in bio-imaging. nih.gov

Functional Polymers and Hydrogels: The molecule can be incorporated into polymers, either as a monomer or as a pendant group. The resulting sulfonated aromatic polymers could exhibit interesting properties for use in ion-exchange membranes, polyelectrolytes, or conductive polymers. mdpi.com Sulfonation is known to enhance the hydrophilicity and biocompatibility of materials, opening doors for applications in hydrogels for tissue engineering or drug delivery. mdpi.com

A study on 8-hydroxyquinoline-PAH conjugates demonstrated that sulfonation significantly alters supramolecular interactions and can tune cytotoxic properties, highlighting how this functional group can be used to modify the characteristics of a PAH-based molecule for specific applications. rsc.org

Exploration of New Catalytic Applications

Aromatic sulfonic acids are strong Brønsted acids and have been successfully employed as catalysts in a variety of organic transformations. mdpi.comacs.org While homogeneous catalysis is common, there is a strong drive to develop heterogeneous (solid) acid catalysts for greener and more sustainable industrial processes. mdpi.com

Future research can explore the catalytic potential of this compound in several ways:

Heterogeneous Acid Catalysis: The phenanthrene-3-sulfonic acid can be immobilized on solid supports like silica (B1680970), polymers, or magnetic nanoparticles. mdpi.comnih.gov The resulting materials could serve as stable, reusable solid acid catalysts for reactions such as esterification, acylation, and oxidation. nih.govrsc.org The bulky phenanthrene group may introduce unique steric or electronic effects compared to simpler aromatic sulfonic acids like p-toluenesulfonic acid.

Organocatalysis: Chiral sulfonic acids have emerged as powerful organocatalysts for enantioselective reactions. acs.org Although phenanthrene-3-sulfonic acid itself is not chiral, it could serve as a scaffold for the synthesis of new, axially chiral ligands and catalysts.

Ligands in Metal Catalysis: The sulfonate group can act as a coordinating ligand for metal centers. This could enable the use of this compound as a water-soluble ligand in aqueous-phase catalysis, facilitating catalyst recovery and recycling.

The table below summarizes potential catalytic reactions where materials derived from phenanthrene-3-sulfonic acid could be investigated.

| Catalytic Application Area | Potential Reaction Type | Role of Phenanthrene Sulfonate |

| Heterogeneous Catalysis | Esterification, Friedel-Crafts Acylation | As a solid acid catalyst when immobilized on a support (e.g., silica). mdpi.comnih.gov |

| Green Chemistry | Baeyer–Villiger Oxidation | As a metal-free acid catalyst for oxidations using aqueous H₂O₂. nih.gov |

| Organocatalysis | Asymmetric Synthesis (e.g., Pictet-Spengler) | As a precursor for developing novel chiral Brønsted acid catalysts. acs.org |

| Aqueous-Phase Catalysis | Cross-coupling Reactions | As a water-soluble ligand for transition metal catalysts. |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the fundamental properties of this compound is crucial for unlocking its full potential. Combining advanced spectroscopic methods with high-level computational chemistry can provide deep insights into its electronic structure, bonding, and reactivity.

Key research directions include:

Computational Modeling: Using Density Functional Theory (DFT) and post-Hartree-Fock methods (like CASPT2) to calculate the molecule's geometry, frontier molecular orbitals (HOMO/LUMO), excited states, and nonlinear optical properties. researchgate.netomicsonline.org Such studies can predict its suitability for electronic applications and explain its photophysical behavior.

Vibrational Spectroscopy: Employing a combination of Infrared (IR), Raman, and potentially inelastic neutron scattering (INS) spectroscopies to fully characterize the vibrational modes of the molecule. researchgate.netresearchgate.net This can be used to understand the influence of the sulfonate group on the aromatic ring's structure and bonding. nih.govsmu.edu A detailed vibrational analysis provides a fingerprint for identification and can be used to study interactions with other molecules or surfaces.

Photodissociation Spectroscopy: Using techniques like tagging photodissociation spectroscopy to study the intrinsic properties of the isolated ion in the gas phase. ru.nl This can reveal details about its electronic transitions and potential for isomerization under energetic conditions, which is relevant to astrochemistry and fundamental photophysics.

The table below outlines how specific techniques can contribute to a deeper understanding.

| Technique | Information Gained | Relevance |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), optimized geometry, vibrational frequencies. researchgate.net | Predicts electronic properties for materials science, aids in spectral assignment. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state energies. | Understands photophysical properties for applications in optics and bio-imaging. |

| Raman and IR Spectroscopy | Characteristic vibrational modes of C-C, C-H, and S-O bonds. researchgate.netnih.gov | Provides a structural fingerprint, monitors chemical reactions and interactions. |

| Tagging Photodissociation Spectroscopy | Intrinsic electronic and vibrational spectra of the isolated ion. ru.nl | Elucidates fundamental molecular properties free from solvent or matrix effects. |

| Isotopic Pattern Analysis (Mass Spec) | Identification of transformation products in complex mixtures. acs.org | Crucial for studying metabolic or degradation pathways. |

Environmental Remediation Strategies Involving Phenanthrene Sulfonates

Polycyclic aromatic hydrocarbons are widespread environmental pollutants, and their remediation is a major challenge. wikipedia.orgnih.govyoutube.com While phenanthrene itself is hydrophobic, the sulfonate group in this compound makes it highly water-soluble. This drastically changes its environmental fate and transport, and consequently, the strategies required for its remediation.

Future research should focus on:

Biodegradation: Investigating the microbial degradation of phenanthrene sulfonates. While microbes capable of degrading the parent phenanthrene are known, the presence of the highly polar and stable sulfonate group may inhibit enzymatic attack. nih.govnih.gov Research is needed to identify or engineer microorganisms that can cleave the carbon-sulfur bond (desulfonation) or degrade the aromatic structure despite the sulfonate group's presence. Anaerobic degradation by sulfate-reducing bacteria could be a particularly relevant pathway to explore. nih.gov

Adsorption and Membrane Filtration: Developing effective adsorbents or membrane technologies to remove phenanthrene sulfonates from water. The anionic nature of the molecule suggests that positively charged adsorbents or specific ion-exchange resins could be effective. Nanofiltration could also be a viable method for concentrating the pollutant from large volumes of water before applying a destructive treatment. serdp-estcp.mil

The following table compares potential remediation strategies for phenanthrene sulfonates.

| Remediation Strategy | Principle | Key Research Question |

| Bioremediation | Use of microorganisms to break down the pollutant. nih.govnih.gov | Can microbes be found/engineered to cleave the C-S bond and mineralize the sulfonated aromatic rings? |

| Advanced Oxidation (AOP) | Generation of highly reactive radicals (e.g., •OH) to destroy the molecule. researchgate.netresearchgate.net | What are the optimal AOP conditions (e.g., pH, oxidant dose) for complete mineralization and what are the degradation pathways? |

| Adsorption | Binding of the pollutant to the surface of a solid material. | What adsorbent materials (e.g., ion-exchange resins, functionalized carbons) show high selectivity and capacity for phenanthrene sulfonates? |

| Membrane Filtration | Separation based on size and charge using semi-permeable membranes. serdp-estcp.mil | Can nanofiltration effectively concentrate phenanthrene sulfonates from wastewater streams for subsequent treatment? |

Q & A

Q. What are the optimized synthetic procedures for potassium phenanthrene-3-sulfonate, and how are isomers separated during purification?

Methodological Answer: The synthesis involves sulfonation of phenanthrene using concentrated sulfuric acid, followed by selective precipitation. Key steps include:

Sulfonation : React phenanthrene with sulfuric acid at 100–125°C for 3.5–8 hours to yield a mixture of monosulfonated isomers (2-, 3-, and 9-sulfonic acids) .

Barium Salt Precipitation : Treat the crude product with barium chloride to precipitate barium phenanthrene-2-sulfonate, leaving the 3-sulfonate isomer in solution. Filter and discard the 2-sulfonate precipitate .

Potassium Salt Crystallization : Neutralize the filtrate with potassium hydroxide, concentrate, and crystallize this compound. Yields typically reach 25–27% .

Q. How can researchers verify the purity of this compound post-synthesis?

Methodological Answer:

- Solubility Tests : The 3-sulfonate isomer is less soluble in acidic media compared to the 2-sulfonate. Confirm purity by adding barium chloride to the final product; absence of precipitate indicates complete removal of the 2-isomer .

- Melting Point Analysis : Compare the observed melting point with literature values for phenanthrene sulfonate derivatives. Contaminants (e.g., 9-sulfonate) will alter the melting range .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of phenanthrene sulfonation toward the 3-position?

Methodological Answer: Regioselectivity is influenced by:

- Electrophilic Aromatic Substitution (EAS) : The 3-position is activated due to resonance stabilization of the sulfonic acid group. Computational modeling (e.g., DFT) can map electron density to predict reactivity .

- Reaction Conditions : Higher temperatures (e.g., 125°C) favor the 3-sulfonate, while lower temperatures increase 2- and 9-sulfonate formation. Kinetic vs. thermodynamic control should be analyzed via time-resolved NMR or HPLC .

Q. How do photochemical reactions transform this compound, and what analytical methods validate these products?

Methodological Answer:

- Photolysis : UV irradiation in aqueous media cleaves the sulfonate group, yielding 3-hydroxyphenanthrene. Monitor reaction progress using UV-Vis spectroscopy (λmax shifts from 290 nm to 320 nm) .

- Structural Confirmation : Use <sup>1</sup>H-NMR (e.g., aromatic proton patterns in CDCl3) and GC-MS to identify 3-hydroxyphenanthrene. The absence of sulfonate-specific IR peaks (e.g., S=O stretch at 1180 cm<sup>-1</sup>) confirms complete transformation .

Q. What strategies resolve contradictions in isomer identification during sulfonation product analysis?

Methodological Answer:

- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve 2-, 3-, and 9-sulfonates. Retention times correlate with hydrophobicity differences .

- Synthetic Controls : Synthesize reference standards for each isomer (e.g., via directed sulfonation or derivatization) to compare spectral data. For example, barium 2-sulfonate precipitates preferentially, while the 9-sulfonate remains soluble in dilute acid .

Q. How can reaction yields be improved when scaling up this compound synthesis?

Methodological Answer:

- Optimized Quenching : Slowly add reaction mixtures to ice-cold water to minimize byproduct formation (e.g., di-sulfonates).

- Iterative Crystallization : Recrystallize the potassium salt from hot water multiple times to remove trace isomers. Yields increase from 25% to >30% with iterative purification .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.